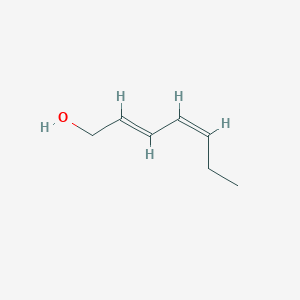

2E,4Z-Heptadien-1-ol

Description

Properties

Molecular Formula |

C7H12O |

|---|---|

Molecular Weight |

112.17 g/mol |

IUPAC Name |

(2E,4Z)-hepta-2,4-dien-1-ol |

InChI |

InChI=1S/C7H12O/c1-2-3-4-5-6-7-8/h3-6,8H,2,7H2,1H3/b4-3-,6-5+ |

InChI Key |

MDRZSADXFOPYOC-DNVGVPOPSA-N |

SMILES |

CCC=CC=CCO |

Isomeric SMILES |

CC/C=C\C=C\CO |

Canonical SMILES |

CCC=CC=CCO |

Synonyms |

(2E,4Z)-2,4-heptadien-1-ol 2,4-heptadien-1-ol |

Origin of Product |

United States |

Foundational & Exploratory

Technical Monograph: Natural Occurrence and Bioactivity of 2,4-Heptadien-1-ol Isomers

Executive Summary

2,4-Heptadien-1-ol (

This guide dissects the two biologically relevant isomers:

-

(2E,4Z)-2,4-heptadien-1-ol: A potent aggregation pheromone for the saltcedar leaf beetle (Diorhabda elongata), widely used in biocontrol.[1]

-

(2E,4E)-2,4-heptadien-1-ol: A naturally occurring flavoring agent found in Camellia sinensis (tea) and Perilla frutescens, characterized by a green, fruity aroma.

Critical Insight for Drug Developers: While the C7 alcohol is Generally Recognized As Safe (GRAS) for food use, its C5 homologue (2,4-pentadien-1-ol) exhibits severe systemic toxicity (lung hemorrhage/necrosis). This sharp structure-activity relationship (SAR) boundary is vital for medicinal chemistry optimization.

Chemical Characterization & Isomerism

The biological activity of 2,4-heptadien-1-ol is dictated by the geometry of the double bonds at positions 2 and 4.

Structural Comparison[2][3][4]

| Isomer | CAS Number | Natural Role | Sensory Profile |

| (2E,4Z) | 70979-88-3 | Insect Pheromone (Diorhabda) | Fatty, waxy (Pheromonal) |

| (2E,4E) | 33467-79-7 | Plant Volatile / Flavor | Green, fruity, fatty |

Spectroscopic Identification (NMR)

Differentiation of isomers relies on the coupling constants (

Table 1: Diagnostic

| Proton Position | Signal Type | (2E,4Z) Isomer | (2E,4E) Isomer | Diagnostic Note |

| H-1 ( | Doublet (d) | Standard allylic alcohol shift. | ||

| H-2 | Multiplet (dt) | |||

| H-3 | Multiplet (dd) | |||

| H-4 | Multiplet (dd) | |||

| H-5 | Multiplet (dt) | Key Differentiator | ||

| Coupling | Coupling Constant | Z-alkenes show smaller |

Natural Occurrence & Biosynthesis[5]

Plant Biosynthesis (The "Green" Pathway)

In plants, 2,4-heptadien-1-ol is a minor Green Leaf Volatile (GLV). Unlike the dominant C6 GLVs derived from Linolenic acid (C18:3) via the Lipoxygenase (LOX) pathway, C7 volatiles likely arise from:

-

LOX cleavage of odd-chain fatty acids (rare).

- -Oxidation or specific degradation of longer chain polyunsaturated fatty acids (PUFAs).

Confirmed Plant Sources:

-

Camellia sinensis (Tea): Present in the volatile fraction, contributing to the "green" aroma.

-

Perilla frutescens: Identified in essential oil fractions.

-

Actinidia (Kiwi): Trace component in fruit volatiles.

Insect Biosynthesis (Diorhabda Pheromone)

The saltcedar leaf beetle (Diorhabda elongata) produces the (2E,4Z) isomer de novo or modifies host plant precursors. It is released by males to attract both sexes (aggregation pheromone).

Biosynthetic Logic Flow:

Figure 1: Divergent biosynthetic origins of 2,4-heptadien-1-ol isomers in plants vs. insects.

Biological Activity & Toxicology[6][7]

Pheromonal Activity

The (2E,4Z) isomer, often co-emitted with (2E,4Z)-2,4-heptadienal, triggers strong electroantennographic responses in Diorhabda species.

-

Mechanism: Binds to specific odorant-binding proteins (OBPs) in the beetle antennae.

-

Application: Used in monitoring traps to track the dispersal of biocontrol agents in saltcedar (Tamarix) infestations.

Toxicology & Safety (Critical SAR)

A vital distinction for pharmaceutical applications:

-

2,4-Heptadien-1-ol (C7):

-

Status: GRAS (FEMA 4127).

-

Toxicity: Low. Metabolized via fatty acid oxidation (beta-oxidation).

-

Irritation: Mild skin/eye irritant (standard for volatiles).

-

-

2,4-Pentadien-1-ol (C5):

-

Status: HIGHLY TOXIC .

-

Mechanism: The shorter chain allows for rapid formation of reactive metabolites (likely via Michael addition to cellular nucleophiles) that cause severe capillary permeability, lung hemorrhage, and necrosis.

-

Takeaway: Chain length extension from C5 to C7 significantly mitigates acute systemic toxicity, making the C7 scaffold a safer candidate for drug delivery systems.

-

Experimental Protocols

Synthesis of (2E,4Z)-2,4-Heptadien-1-ol

Reference: Modified from Cossé et al. (2005) and Petroski (2003).[1]

Objective: Selective synthesis of the pheromone isomer.

Step-by-Step Protocol:

-

Starting Material: (Z)-2-Penten-1-ol.

-

Oxidation: Convert to (Z)-2-pentenal using activated Manganese Dioxide (

) in dichloromethane (-

Conditions: Stir at RT for 12h. Filter through Celite.

-

-

Wittig Homologation: React (Z)-2-pentenal with (carboethoxymethylene)triphenylphosphorane.

-

Reduction: Selective reduction of the ester to the alcohol using Lithium Aluminum Hydride (

).-

Conditions: Anhydrous ether,

, dropwise addition. -

Quench: Fieser workup (

, 15%

-

-

Purification: Flash chromatography (Silica gel, Hexane:EtOAc gradient).

Analytical Verification (GC-MS)

To distinguish natural occurrence in complex matrices:

-

Column: DB-WAX or HP-88 (High polarity required to separate geometric isomers).

-

Oven Program:

(2 min) -

Mass Spec: Look for molecular ion (

112) and characteristic fragments (

References

-

Cossé, A. A., et al. (2005). "The aggregation pheromone of Diorhabda elongata, a biological control agent of saltcedar (Tamarix spp.): identification of two behaviorally active components." Journal of Chemical Ecology, 31(3), 657-670.

-

Petroski, R. J. (2003). "Straightforward Preparation of (2E,4Z)-2,4-Heptadien-1-ol and (2E,4Z)-2,4-Heptadienal." Synthetic Communications.

-

JECFA (2007). "Safety evaluation of certain food additives: Aliphatic acyclic diols, triols, and related substances." WHO Food Additives Series, 59.

-

Benesová, O., et al. (1977). "Biological effects of 2,4-pentadiene-1-ol." Chemico-Biological Interactions, 18(1), 111-117. (Toxicity Reference)

-

PubChem. "Compound Summary for CID 5367391: (2E,4E)-2,4-Heptadien-1-ol."

Sources

Biological activity of 2E,4Z-Heptadien-1-ol in Coleoptera

An In-Depth Technical Guide to the Biological Activity of (2E,4Z)-Heptadien-1-ol in Coleoptera

Executive Summary

(2E,4Z)-Heptadien-1-ol is a conjugated dienol that has been identified as a critical semiochemical in the chemical ecology of certain coleopteran species. Primarily recognized as a male-produced aggregation pheromone in the saltcedar leaf beetle, Diorhabda elongata, this compound plays a pivotal role in mediating intraspecific communication, leading to the congregation of both sexes on host plants. This guide provides a comprehensive technical overview of the biological activity of (2E,4Z)-heptadien-1-ol, detailing its identification, function, and synthesis. Furthermore, it outlines robust, field-proven methodologies for its study, including electrophysiological and behavioral assays, and discusses its application in biological control programs. The content herein is synthesized from authoritative sources to provide researchers with the foundational knowledge and practical protocols necessary to investigate this and other related semiochemical systems.

Introduction to (2E,4Z)-Heptadien-1-ol as a Semiochemical

Chemical communication is a cornerstone of insect behavior, governing fundamental processes such as mating, aggregation, and host location. The molecules mediating these interactions, known as semiochemicals, are broadly classified based on whether the interaction is intraspecific (pheromones) or interspecific (allelochemicals). Pheromones are further subdivided by the behaviors they elicit, such as aggregation, sex, alarm, or trail-marking.

(2E,4Z)-Heptadien-1-ol (Figure 1) is an aliphatic alcohol whose specific stereochemistry is crucial for its biological activity. Its identification in Coleoptera has primarily been linked to the family Chrysomelidae, where it serves as a potent aggregation pheromone.[1][2] Unlike the complex terpenoid or fatty-acid-derived pheromones found in many other beetles, such as those in the families Curculionidae (bark beetles) and Cerambycidae (longhorned beetles), (2E,4Z)-heptadien-1-ol represents a structurally simpler class of insect attractants.[3][4] This guide will focus on the known biological functions of this compound and the experimental frameworks used to elucidate them.

Figure 1: Chemical Structure of (2E,4Z)-Heptadien-1-ol Chemical Formula: C₇H₁₂O Molar Mass: 112.17 g/mol

Occurrence and Role in the Saltcedar Leaf Beetle (Diorhabda spp.)

The most well-documented role of (2E,4Z)-heptadien-1-ol is within the chemical ecology of the saltcedar leaf beetle complex (Diorhabda spp.). These beetles are utilized as biological control agents against invasive saltcedar (Tamarix spp.) trees in North America.

Identification as a Male-Specific Volatile

Initial investigations into the chemical signaling of Diorhabda elongata involved the collection of volatiles from feeding male and female beetles. Gas chromatography coupled with mass spectrometry (GC-MS) analysis of these airborne extracts revealed two compounds produced almost exclusively by males: (2E,4Z)-2,4-heptadienal and (2E,4Z)-2,4-heptadien-1-ol.[2]

The causality behind focusing on male-specific compounds stems from the common observation in many coleopteran species that males are the pioneering sex, initiating host colonization and producing pheromones to attract conspecifics.[5][6]

Function as an Aggregation Pheromone

To determine the biological relevance of these male-specific compounds, researchers employ electrophysiological and behavioral assays. Gas chromatography-electroantennographic detection (GC-EAD) analyses demonstrated that both male and female D. elongata antennae exhibit strong electrical responses to both the alcohol and the aldehyde, confirming their perception by the insect's olfactory system.[2]

Subsequent behavioral assays confirmed the function of these compounds. While the aldehyde showed some activity, (2E,4Z)-heptadien-1-ol was found to be the more attractive component when presented alone.[2] This pheromone induces the aggregation of both sexes, which is critical for overwhelming host plant defenses and facilitating mating. This aggregation behavior is a key factor in the efficacy of Diorhabda as a biological control agent, as concentrated beetle populations can rapidly defoliate and stress the target Tamarix plants.

Synthesis of (2E,4Z)-Heptadien-1-ol

While the specific biosynthetic pathway for (2E,4Z)-heptadien-1-ol within Coleoptera has not been fully elucidated, reliable laboratory synthesis methods are crucial for producing the high-purity compounds required for research and field applications. The most common and straightforward synthesis is a multi-step process starting from a commercially available precursor.[1][2][7][8]

Detailed Protocol: Laboratory Synthesis

This protocol is adapted from the established Wittig-based approach.[7][8]

Step 1: Oxidation of (Z)-2-Penten-1-ol to (Z)-2-Pentenal

-

To a flask containing a solution of (Z)-2-penten-1-ol in dichloromethane (CH₂Cl₂), add activated manganese dioxide (MnO₂).

-

Stir the reaction mixture at room temperature. The progress is monitored by gas chromatography (GC) until the starting alcohol is consumed.

-

Filter the mixture to remove the MnO₂ and concentrate the filtrate. The resulting (Z)-2-pentenal is typically used in the next step without further purification.

-

Causality: MnO₂ is a mild and selective oxidizing agent for converting allylic alcohols to their corresponding aldehydes without affecting the double bond.

-

Step 2: Wittig Reaction to Form Ethyl (2E,4Z)-2,4-heptadienoate

-

In a separate flask, combine the crude (Z)-2-pentenal, (carboethoxymethylene)triphenylphosphorane (a Wittig reagent), and a catalytic amount of benzoic acid in CH₂Cl₂.[8]

-

Stir the mixture at room temperature for an extended period (e.g., 72 hours), monitoring by GC/MS.[8]

-

Upon completion, the product ester is purified, often by distillation, to yield ethyl (2E,4Z)-2,4-heptadienoate with high stereoisomeric purity.[8]

-

Causality: The Wittig reaction is a powerful method for forming carbon-carbon double bonds. The use of a stabilized ylide and the specific (Z) configuration of the starting aldehyde favors the formation of the desired (2E,4Z) geometry.

-

Step 3: Reduction to (2E,4Z)-Heptadien-1-ol

-

Prepare a stirred suspension of lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether or tetrahydrofuran (THF) at 0 °C.

-

Add a solution of the purified ethyl (2E,4Z)-2,4-heptadienoate dropwise to the LiAlH₄ suspension.[7][8]

-

After the addition, allow the reaction to proceed for 1-2 hours.

-

Carefully quench the reaction by the sequential addition of water and a sodium hydroxide solution.

-

Filter the resulting salts and dry the organic layer over anhydrous sodium sulfate. Evaporation of the solvent yields the final product, (2E,4Z)-heptadien-1-ol.[7]

-

Causality: LiAlH₄ is a strong reducing agent capable of reducing the ester functional group to a primary alcohol while preserving the stereochemistry of the conjugated double bonds.

-

Methodologies for Studying Biological Activity

A multi-tiered approach is essential for rigorously characterizing the biological activity of a putative pheromone. This involves confirming its production and perception, and finally, demonstrating a behavioral response.

Gas Chromatography-Electroantennographic Detection (GC-EAD)

GC-EAD is a cornerstone technique in chemical ecology for identifying biologically active compounds within complex mixtures. It directly links the chemical identity of a compound to its ability to elicit an olfactory response.

Caption: Workflow for GC-EAD analysis to identify active semiochemicals.

This generalized protocol can be adapted for various coleopteran species.

-

Insect Preparation:

-

Select healthy adult beetles of the desired sex and age (e.g., 5-7 days post-eclosion for optimal response).[9]

-

Immobilize the insect. For EAG, the entire insect can often be used.[10] For EAD, an excised antenna is typically required.

-

If excising, carefully cut the antenna at its base using micro-scissors and immediately mount it between the electrodes.[9]

-

-

Electrode and Antennal Setup:

-

Use glass capillary microelectrodes filled with a conductive saline solution (e.g., Ringer's solution).[11]

-

Mount the antenna by inserting the tip into the recording electrode and the base into the reference electrode. A small amount of conductive gel can ensure a stable connection.[9]

-

Place the preparation in a continuous stream of charcoal-filtered, humidified air to maintain antennal health and provide a clean baseline.[12]

-

-

Stimulus Preparation and Delivery:

-

Prepare a stock solution of synthetic (2E,4Z)-heptadien-1-ol in a high-purity solvent like hexane.

-

Create a serial dilution series (e.g., from 0.01 ng/µL to 100 ng/µL) to test dose-dependency.

-

Apply a known amount (e.g., 10 µL) of each dilution onto a small piece of filter paper and insert it into a Pasteur pipette (stimulus cartridge). A solvent-only cartridge serves as the negative control.[11]

-

For GC-EAD, the stimulus is the effluent from the GC column.

-

For standard EAG, deliver a short puff of air (e.g., 0.5-1 second) through the stimulus cartridge, directing the airflow over the antenna.

-

-

Data Recording and Analysis:

-

Record the antennal depolarization (the EAG response) using an amplifier and data acquisition software.

-

Measure the peak amplitude of the response in millivolts (mV).

-

Normalize responses by subtracting the solvent control response. For comparison across preparations, responses can be expressed as a percentage of the response to a standard reference compound or the highest concentration tested.[9]

-

Behavioral Assays

While EAG/EAD confirms a compound is detected, behavioral assays are required to prove it elicits a specific behavior (e.g., attraction).

-

Y-Tube Olfactometer: This laboratory-based assay provides a choice between two air streams (e.g., pheromone vs. solvent control) to test for short-range attraction. It is a self-validating system, as a significant preference for the treatment arm over the control arm demonstrates a behavioral effect.

-

Field Trapping: This is the ultimate test of a pheromone's effectiveness. Traps baited with the synthetic pheromone are deployed in the field alongside unbaited control traps. The number of target insects captured in each trap type is compared statistically. Field studies with other beetle pheromones have shown that adding host-plant volatiles can significantly synergize the attractiveness of the pheromone lure.[13][14]

Data Presentation: Dose-Response Relationship

The following table presents hypothetical but representative data from an EAG dose-response experiment with Diorhabda elongata, illustrating the quantitative nature of the olfactory response.

| Stimulus Dose (ng on filter paper) | Mean EAG Response (mV) | Standard Deviation (mV) | Normalized Response (%) |

| 0 (Solvent Control) | 0.08 | 0.02 | 0 |

| 0.1 | 0.25 | 0.05 | 13 |

| 1 | 0.59 | 0.08 | 39 |

| 10 | 1.12 | 0.15 | 79 |

| 100 | 1.59 | 0.21 | 100 |

| 1000 | 1.55 | 0.23 | 97 |

Note: Data are illustrative. The response typically follows a sigmoidal curve, saturating at higher concentrations.

Applications in Biological Control

The primary application for (2E,4Z)-heptadien-1-ol is in the management of invasive Tamarix species through the manipulation of Diorhabda beetle populations.[2] Synthetic pheromone lures can be used to:

-

Monitor Populations: Traps baited with the pheromone can detect the presence and relative abundance of Diorhabda beetles in an area.

-

Aggregate Beetles: Deploying lures can concentrate beetle populations in specific areas, increasing their feeding pressure on target saltcedar stands and potentially accelerating the impact of the biocontrol program.[2]

Caption: Conceptual model of pheromone signaling and action in Diorhabda.

Conclusion and Future Directions

(2E,4Z)-Heptadien-1-ol is a well-characterized aggregation pheromone in Diorhabda beetles, serving as a textbook example of a male-produced attractant in the Chrysomelidae. Its straightforward synthesis and clear biological activity make it an effective tool for monitoring and managing populations of this important biocontrol agent.

Future research should aim to:

-

Elucidate the Biosynthetic Pathway: Understanding how the beetle produces this specific molecule could reveal novel enzymatic processes.

-

Identify Olfactory Receptors: Characterizing the specific odorant receptors (ORs) in the Diorhabda antenna that bind to this pheromone would provide deeper insights into the molecular basis of olfaction.

-

Optimize Field Lures: Investigating potential synergies with host plant volatiles could lead to the development of more potent and effective lures for field applications, enhancing the precision and success of biological control programs.

References

- Wickham, J. A., et al. (2016). Identification of a Potential Third Component of the Male-Produced Pheromone of Anoplophora glabripennis and its Effect on Behavior. Journal of Chemical Ecology.

-

Birgersson, G., et al. (1988). Quantitative variation of pheromone components in the spruce bark beetle Ips typographus from different attack phases. Journal of Chemical Ecology. [Link]

-

Zhang, A., et al. (2019). Identification of a female-produced pheromone in a destructive invasive species: Asian longhorn beetle, Anoplophora glabripennis. College of Environmental Science and Forestry. [Link]

-

CABI. (2024). Dendroctonus ponderosae (Hopkins), Mountain Pine Beetle / Dendroctone du pin ponderosa (Coleoptera: Curculionidae). Biological Control Programmes in Canada, 2013-2023. [Link]

-

Nehme, M. E., et al. (2010). Evaluating the Use of Male-Produced Pheromone Components and Plant Volatiles in Two Trap Designs to Monitor Anoplophora glabripennis. Environmental Entomology. [Link]

-

Schlyter, F. (2002). Aggregation pheromone system in the spruce bark beetle Ips typographus. Swedish University of Agricultural Sciences. [Link]

-

Taft, S. W., et al. (2017). Mountain pine beetle (Dendroctonus ponderosae) can produce its aggregation pheromone and complete brood development in naïve red pine (Pinus resinosa) under laboratory conditions. Canadian Journal of Forest Research. [Link]

-

Cooperative Agricultural Pest Survey. (2013). Ips typographus (Linnaeus). CAPS Program. [Link]

-

Petroski, R. J. (2003). Straightforward Preparation of (2E,4Z)-2,4-Heptadien-1-ol and (2E,4Z)-2,4-Heptadienal. Synthetic Communications. [Link]

-

Petroski, R. J., & Cossé, A. A. (2005). Straightforward Preparation of (2 E ,4 Z )-2,4-Heptadien-1-ol and (2 E ,4 Z ). ResearchGate. [Link]

-

Bakke, A. (1991). USING PHEROMONES IN THE MANAGEMENT OF BARK BEETLE OUTBREAKS. U.S. Department of Agriculture, Forest Service. [Link]

-

Koutroumpa, F. A., et al. (2024). Functional Characterization Supports Multiple Evolutionary Origins of Pheromone Receptors in Bark Beetles. Molecular Biology and Evolution. [Link]

-

Miller, D. R., et al. (2008). Synergistic blends of monoterpenes for aggregation pheromones of the mountain pine beetle (Coleoptera: Curculionidae). The Canadian Entomologist. [Link]

-

Borden, J. H., et al. (2003). Protection of lodgepole pine from attack by the mountain pine beetle, Dendroctonus ponderosae (Coleoptera: Scolytidae) using high doses of verbenone in combination with nonhost bark volatiles. The Forestry Chronicle. [Link]

-

Wickham, J., et al. (2020). Further Evidence That Female Anoplophora glabripennis (Coleoptera: Cerambycidae) Utilizes Photo-Degradation to Produce Volatiles That Are Attractive to Adult Males. Insects. [Link]

-

Hughes, P. R., & Renwick, J. A. A. (2005). Dose-Dependent Pheromone Responses of Mountain Pine Beetle in Stands of Lodgepole Pine. Environmental Entomology. [Link]

-

Hoover, K., et al. (2009). USING ASIAN LONGHORNED BEETLE MALE-PRODUCED PHEROMONE AND HOST VOLATILES FOR MONITORING. Northern Research Station, U.S. Forest Service. [Link]

-

Petroski, R. J. (2006). Straightforward Preparation of (2E,4Z)-2,4-Heptadien-1-ol and (2E,4Z). Taylor & Francis Online. [Link]

-

Petroski, R. J. (2003). Straightforward Preparation of (2E,4Z)‐2,4‐Heptadien‐1‐ol and (2E,4Z)‐2,4‐Heptadienal. ResearchGate. [Link]

-

Piñero, J. C., & Prokopy, R. J. (2009). Electroantennogram Technique for Conotrachelus nenuphar (Coleoptera: Curculionidae). Environmental Entomology. [Link]

-

Piñero, J. C., & Prokopy, R. J. (2009). Electroantennogram Technique for Conotrachelus nenuphar (Coleoptera: Curculionidae). ResearchGate. [Link]

-

Li, C., et al. (2021). Efficacy of an improved method to screen semiochemicals of insect. PeerJ. [Link]

-

Mitchell, R. F. (2012). CHEMICAL COMMUNICATION IN CERAMBYCID BEETLES AND THE MOLECULAR BASIS OF OLFACTION. CORE. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Quantitative variation of pheromone components in the spruce bark beetleIps typographus from different attack phases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. nrs.fs.usda.gov [nrs.fs.usda.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. tandfonline.com [tandfonline.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. academic.oup.com [academic.oup.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. peerj.com [peerj.com]

- 13. academic.oup.com [academic.oup.com]

- 14. nrs.fs.usda.gov [nrs.fs.usda.gov]

An In-depth Technical Guide to the Volatility and Vapor Pressure of (2E,4Z)-Heptadien-1-ol

This technical guide provides a comprehensive analysis of the volatility and vapor pressure of (2E,4Z)-Heptadien-1-ol, a key aroma compound commonly known as violet leaf alcohol. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the physicochemical properties of this unsaturated alcohol for applications in flavor and fragrance chemistry, formulation science, and semiochemical research.

Introduction: The Significance of Volatility in (2E,4Z)-Heptadien-1-ol

(2E,4Z)-Heptadien-1-ol is a C7 unsaturated aliphatic alcohol that imparts a characteristic fresh, green, and slightly floral aroma reminiscent of violet leaves. Its volatility, a measure of its tendency to vaporize, is a critical parameter that dictates its olfactory perception, release from various matrices, and overall performance in formulated products. The vapor pressure of a compound is the pressure exerted by its vapor in thermodynamic equilibrium with its condensed phases (solid or liquid) at a given temperature in a closed system. A higher vapor pressure at normal temperatures indicates a more volatile compound.

Understanding and quantifying the volatility and vapor pressure of (2E,4Z)-Heptadien-1-ol is paramount for:

-

Aroma Release and Perception: Controlling the release profile of the molecule from a product to achieve the desired sensory experience.

-

Formulation Stability: Predicting potential losses of the compound during manufacturing, storage, and use.

-

Environmental Fate and Transport: Assessing the distribution of the compound in the environment.

-

Drug Delivery Systems: Designing controlled-release formulations where the compound may act as a permeation enhancer or have therapeutic properties.

This guide will delve into the theoretical underpinnings of vapor pressure, present the available physicochemical data for (2E,4Z)-Heptadien-1-ol, and provide detailed experimental protocols for its accurate determination.

Physicochemical Properties of (2E,4Z)-Heptadien-1-ol

A summary of the key physicochemical properties of (2E,4Z)-Heptadien-1-ol is presented in Table 1. It is important to note that much of the publicly available data for this specific isomer are estimated values.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂O | |

| Molecular Weight | 112.17 g/mol | |

| CAS Number | 70979-88-3 | |

| Boiling Point (estimated) | 176.80 °C at 760.00 mm Hg | |

| Vapor Pressure (estimated) | 0.326000 mmHg @ 25.00 °C |

Theoretical Framework: Understanding Vapor Pressure

The relationship between vapor pressure and temperature is fundamentally described by the Clausius-Clapeyron equation . This equation relates the enthalpy of vaporization (ΔHvap), vapor pressure (P), and temperature (T).

A common empirical method to describe the vapor pressure-temperature relationship is the Antoine equation . This semi-empirical correlation provides a more accurate fit over a range of temperatures compared to a simple linear relationship. The equation is as follows:

log₁₀(P) = A - (B / (C + T))

Where:

-

P is the vapor pressure

-

T is the temperature

-

A, B, and C are substance-specific constants

Experimental Determination of Vapor Pressure

The accurate determination of vapor pressure is crucial for validating estimated data and for providing reliable parameters for modeling and formulation. Several experimental techniques are available, with the choice depending on the expected vapor pressure range of the substance. For a compound like (2E,4Z)-Heptadien-1-ol, with an estimated vapor pressure in the sub-kPa range at ambient temperatures, the static method, gas saturation method, and Knudsen effusion method are particularly relevant.

Static Method

The static method directly measures the equilibrium vapor pressure of a substance in a closed system at a defined temperature. It is a universal technique applicable over a wide pressure range.

The static method is chosen for its high accuracy, especially in the low to moderate pressure regions. The key to a successful measurement is the thorough degassing of the sample to remove any volatile impurities that could contribute to the total pressure. The system's temperature must be precisely controlled and uniform to ensure true thermodynamic equilibrium is achieved.

The protocol includes checks for system leaks and ensures that the measured pressure is stable over time, confirming that equilibrium has been reached and the sample is not decomposing.

Objective: To determine the vapor pressure of (2E,4Z)-Heptadien-1-ol at various temperatures using the static method.

Apparatus:

-

Thermostatted sample cell

-

High-vacuum system (e.g., turbomolecular pump)

-

Pressure transducer (e.g., capacitance manometer)

-

Temperature controller and sensor (e.g., platinum resistance thermometer)

-

Data acquisition system

Procedure:

-

Sample Preparation: Introduce a pure sample of (2E,4Z)-Heptadien-1-ol into the sample cell.

-

Degassing: Cool the sample (e.g., with liquid nitrogen) to reduce its vapor pressure and evacuate the apparatus to a high vacuum (e.g., 10⁻⁵ Pa). Warm the sample to melt it (if solidified) and then re-cool and evacuate. Repeat this freeze-pump-thaw cycle several times to remove dissolved gases.

-

Temperature Equilibration: Set the thermostat to the desired temperature and allow the entire system, including the pressure sensor, to reach thermal equilibrium. Temperature stability should be within ±0.2 K.

-

Pressure Measurement: Isolate the sample cell from the vacuum pump. Monitor the pressure until a stable reading is obtained, indicating that the vapor is in equilibrium with the liquid. Record the temperature and pressure.

-

Data Collection: Repeat steps 3 and 4 for a range of temperatures to obtain a vapor pressure curve.

Caption: Workflow for vapor pressure determination using the static method.

Gas Saturation Method

The gas saturation method involves passing a slow, controlled stream of an inert gas over the sample to become saturated with its vapor. The amount of substance transported by the gas is then determined, from which the vapor pressure can be calculated. This method is particularly suitable for low vapor pressures.

This dynamic method is advantageous for low-volatility substances where static methods might be slow to equilibrate or susceptible to outgassing from the apparatus walls. The choice of a slow flow rate is critical to ensure that the carrier gas becomes fully saturated with the vapor of the analyte. The trapping method (e.g., cold trap or sorbent tube) must be highly efficient to quantitatively capture the analyte from the gas stream.

The experimental design should include varying the flow rate of the carrier gas. If the calculated vapor pressure is independent of the flow rate over a certain range, it provides confidence that the gas was indeed saturated.

Objective: To determine the low vapor pressure of (2E,4Z)-Heptadien-1-ol using the gas saturation method.

Apparatus:

-

Inert gas supply (e.g., nitrogen) with flow controller

-

Saturation cell containing the sample, placed in a thermostat

-

Vapor trap (e.g., cold trap cooled with liquid nitrogen or a sorbent tube)

-

Gas meter or other flow measurement device

-

Analytical balance

-

Gas chromatograph (GC) for quantification (if using a sorbent trap)

Procedure:

-

Preparation: Place a known amount of (2E,4Z)-Heptadien-1-ol into the saturation cell and bring it to the desired temperature in the thermostat. Weigh the trap.

-

Saturation: Pass a slow, precisely metered flow of inert gas through the saturation cell for a measured period. The gas becomes saturated with the vapor of the sample.

-

Trapping: The vapor-saturated gas stream is passed through the pre-weighed trap, where the (2E,4Z)-Heptadien-1-ol is collected.

-

Quantification: Determine the mass of the trapped (2E,4Z)-Heptadien-1-ol by reweighing the trap. Alternatively, if a sorbent tube is used, desorb the analyte and quantify it using a calibrated GC.

-

Calculation: The vapor pressure (P) is calculated using the ideal gas law: P = (m / M) * (R * T / V) Where:

-

m = mass of the volatilized substance

-

M = molar mass of the substance

-

R = ideal gas constant

-

T = absolute temperature of the gas meter

-

V = total volume of the carrier gas passed through the cell

-

Caption: Experimental setup for the gas saturation method.

Knudsen Effusion Method

The Knudsen effusion method is a dynamic technique used for determining the vapor pressure of substances with very low volatility. It measures the rate of mass loss of a substance effusing through a small orifice into a vacuum.

This method is ideal for very low vapor pressures where other methods may lack sensitivity. The orifice dimensions must be such that the gas flow is molecular (effusion) rather than hydrodynamic. This is achieved when the diameter of the orifice is significantly smaller than the mean free path of the molecules in the cell.

The use of different orifice sizes should yield the same vapor pressure, confirming that the conditions for molecular effusion are met.

Objective: To determine the very low vapor pressure of (2E,4Z)-Heptadien-1-ol using the Knudsen effusion method.

Apparatus:

-

Knudsen cell (a small container with a precisely drilled small orifice in the lid)

-

High-vacuum chamber

-

Thermostatic control for the Knudsen cell

-

Microbalance to measure the mass loss of the cell over time

Procedure:

-

Preparation: A known mass of (2E,4Z)-Heptadien-1-ol is placed in the Knudsen cell.

-

Measurement: The cell is placed in the high-vacuum chamber and heated to the desired temperature.

-

Data Collection: The mass of the cell is monitored over time. The rate of mass loss ( dm/dt ) due to effusion of the vapor through the orifice is determined from the slope of the mass versus time plot.

-

Calculation: The vapor pressure (P) is calculated using the Knudsen equation: P = ( dm/dt ) * (1/A) * sqrt(2 * π * R * T / M) Where:

-

dm/dt = rate of mass loss

-

A = area of the orifice

-

R = ideal gas constant

-

T = absolute temperature

-

M = molar mass of the substance

-

Caption: Conceptual workflow of the Knudsen effusion method.

Conclusion

The volatility and vapor pressure of (2E,4Z)-Heptadien-1-ol are fundamental properties that govern its behavior and application in various scientific and industrial fields. While estimated values provide a useful starting point, experimental determination is essential for obtaining accurate and reliable data. This guide has provided a comprehensive overview of

The Architect of Aggregation: A Technical Guide to the Role of (2E,4Z)-Heptadien-1-ol in the Biological Control of Tamarix

Abstract

The invasion of riparian ecosystems in the western United States by non-native Tamarix species (saltcedar) has prompted extensive research into sustainable management strategies. Biological control, utilizing the specialist herbivore Diorhabda elongata (the tamarisk leaf beetle), has emerged as a critical component of integrated pest management programs. The success of this approach is intrinsically linked to the chemical ecology of the beetle, particularly its aggregation behavior. This guide provides a detailed technical examination of (2E,4Z)-heptadien-1-ol, a key component of the male-produced aggregation pheromone of D. elongata. We will explore its discovery, chemical properties, behavioral effects, synergistic relationship with host-plant volatiles, and its strategic application in enhancing the efficacy of Tamarix biocontrol. This document is intended for researchers in chemical ecology, biocontrol, and semiochemical-based pest management.

Introduction: The Challenge of Tamarix and the Promise of Biocontrol

Tamarix species, introduced to the United States in the 19th century, have become dominant invasive plants in western riparian zones, displacing native vegetation and altering ecosystem hydrology.[1][2] Traditional control methods, such as mechanical removal and herbicide application, are often costly and can have non-target impacts.[2] This led to the development of a classical biological control program, culminating in the release of several species of the tamarisk leaf beetle, genus Diorhabda, starting in 2001.[1][3] These beetles, particularly Diorhabda elongata, have proven effective in defoliating and, over time, killing Tamarix plants by depleting their carbohydrate reserves through repeated feeding by both adults and larvae.[4][5]

A key observation of Diorhabda field populations is their tendency to form dense aggregations, which leads to rapid and intense defoliation of targeted shrubs.[3] This behavior suggested the involvement of a powerful chemical signal, prompting investigations that ultimately unveiled a sophisticated semiochemical communication system.

Discovery and Identification of the Aggregation Pheromone

The hypothesis of a chemical attractant was confirmed through a series of meticulous chemical ecology studies. Researchers observed that feeding male D. elongata beetles were highly attractive to both male and female conspecifics, indicating the presence of an aggregation pheromone rather than a sex-specific attractant.[3][4] The identification of this pheromone followed a now-standard workflow in semiochemical research.

The Path to Identification

The process began with the collection of volatile organic compounds (VOCs) from feeding male beetles. Gas chromatographic (GC) analysis of these volatiles revealed two components that were produced almost exclusively by males.[4] To determine if these male-specific compounds were biologically active, the extracts were subjected to coupled Gas Chromatography-Electroantennographic Detection (GC-EAD). This technique channels the effluent from the GC column over a live insect antenna, which serves as a highly sensitive biological detector.[6][7][8] Any compound that elicits a nerve impulse in the antenna is registered as a peak on an electroantennogram. In these experiments, both male-specific compounds elicited strong responses from the antennae of both male and female beetles, confirming their perception by the insects.[4]

Final structural elucidation was achieved using Gas Chromatography-Mass Spectrometry (GC-MS), which identified the two compounds as (2E,4Z)-2,4-heptadienal and (2E,4Z)-2,4-heptadien-1-ol.[4]

The Central Role of (2E,4Z)-Heptadien-1-ol

While two compounds were identified, field trials revealed the dominant role of the alcohol component. (2E,4Z)-Heptadien-1-ol, when deployed as a single component, was found to be as attractive as the natural 1:1 blend of the alcohol and the aldehyde.[4] The aldehyde alone was significantly less attractive, demonstrating that the alcohol is the primary driver of the aggregation behavior.[4]

| Pheromone Component | Chemical Formula | Molar Mass ( g/mol ) | Primary Function | Relative Attraction |

| (2E,4Z)-2,4-heptadien-1-ol | C₇H₁₂O | 112.17 | Primary Aggregation Pheromone | High |

| (2E,4Z)-2,4-heptadienal | C₇H₁₀O | 110.15 | Minor Component | Low (but greater than control) |

| Table 1: Properties of the primary components of the Diorhabda elongata aggregation pheromone. Data synthesized from Cossé et al. (2005).[4] |

Hypothesized Biosynthetic Pathway

The precise biosynthetic pathway for these C7 compounds in Diorhabda has not been elucidated. However, many pheromones in Coleoptera are derived from fatty acid metabolism.[9][10] It is plausible that (2E,4Z)-heptadien-1-ol originates from a common fatty acid precursor, such as linoleic acid, via a pathway involving oxidative cleavage or a modified beta-oxidation chain-shortening process. The final step would likely involve a fatty acyl-CoA reductase (FAR) to produce the alcohol, while a related oxidase could produce the aldehyde.[11][12] This remains a key area for future research.

A Synergistic Symphony: Pheromones and Plant Volatiles

The chemical communication in this system is not limited to the beetle's pheromone. When Diorhabda feeds on Tamarix, the plant releases a plume of herbivore-induced plant volatiles (HIPVs), primarily consisting of green leaf volatiles (GLVs).[3] Research has shown that a combination of the male-produced aggregation pheromone and these plant-derived GLVs attracts significantly more beetles than either the pheromone or the GLVs alone.[3]

This creates a powerful and efficient host-finding and colonization strategy:

-

Pioneer Male: A male beetle locates a suitable Tamarix plant.

-

Signal Amplification: As the male feeds, it begins to release the aggregation pheromone. Simultaneously, its feeding damage causes the plant to release GLVs.

-

Combined Cue: The combined plume of pheromone and GLVs creates a highly attractive and specific signal, indicating not just a host plant, but a host plant that is actively being and successfully utilized by a conspecific.

-

Mass Aggregation: This potent signal draws in large numbers of both males and females, leading to mating, oviposition, and a concentrated larval population that can completely defoliate the plant.[3]

Field Application: From Theory to Enhanced Biocontrol

Understanding this chemical ecology provides a powerful tool to manipulate beetle populations and enhance the efficacy of the biocontrol program. The use of synthetic (2E,4Z)-heptadien-1-ol, formulated in slow-release lures, allows land managers to "herd" beetles to specific locations.[2]

This strategy has several key applications:

-

Accelerating Impact: By concentrating beetles on high-priority stands of Tamarix, managers can increase the rate of defoliation and mortality. Studies have shown that directing Diorhabda with aggregation pheromones can more than double the reduction in plant canopy size over two years compared to unmanaged beetle populations.[3]

-

Improving Establishment: At new release sites, pheromone lures can help retain the released beetles, increasing the probability of successful establishment.[13]

-

Monitoring: Pheromone-baited traps are highly effective for detecting beetle presence, especially at low densities, allowing for better tracking of population spread and establishment.[3][14]

| Treatment Group | Metric | Result | Implication |

| Pheromone-Treated Tamarix | Beetle Density | Significantly higher adult and larval densities | Concentrates herbivore pressure |

| Pheromone-Treated Tamarix | Foliar Damage | Greater levels of defoliation | Accelerates impact on target weed |

| Pheromone-Treated Tamarix | Canopy Reduction (2-yr) | 73-79% reduction | Dramatically enhances biocontrol efficacy |

| Control (Unmanaged Beetles) | Canopy Reduction (2-yr) | 25-33% reduction | Baseline impact of biocontrol |

| Table 2: Summary of field efficacy results from applying aggregation pheromone to target Tamarix plants. Data synthesized from Gaffke et al. as cited in Bean et al. (2021).[2][3] |

Future Directions and Conclusion

The identification and application of (2E,4Z)-heptadien-1-ol represents a significant advancement in the biological control of Tamarix. It exemplifies a shift towards a more nuanced, ecologically informed approach to managing invasive species. Future research should focus on elucidating the specific biosynthetic pathway of the pheromone, which could open avenues for novel production methods, perhaps using engineered yeasts.[11][12][15] Additionally, optimizing lure formulations and release rates for different environmental conditions will further improve the precision and cost-effectiveness of this "beetle herding" strategy.[2]

Appendix: Detailed Experimental Protocols

A.1 Protocol for Volatile Collection and GC-EAD Analysis

-

Volatile Collection (SPME):

-

Place 10-20 feeding male D. elongata beetles on a fresh Tamarix cutting within a sealed glass chamber (250-500 mL).

-

Expose a Solid-Phase Microextraction (SPME) fiber (e.g., PDMS/DVB coating) to the headspace of the chamber.[1]

-

Allow volatiles to adsorb onto the fiber for a period of 4-12 hours at room temperature.

-

Retract the fiber and immediately introduce it into the GC injector for analysis.

-

-

GC-EAD Instrumentation and Setup:

-

Gas Chromatograph: Equip with a flame ionization detector (FID) and a non-polar column (e.g., DB-5).

-

Effluent Splitter: At the end of the GC column, install a Y-splitter to divide the effluent 1:1 between the FID and the EAD transfer line.[1]

-

EAD Preparation:

-

Excise an antenna from a live, chilled beetle at its base.

-

Mount the antenna between two glass capillary electrodes filled with an appropriate saline solution (e.g., insect Ringer's). The recording electrode makes contact with the distal tip, and the reference electrode is connected to the base.[1]

-

Direct a stream of purified, humidified air over the antennal preparation.

-

-

Data Acquisition: Inject the SPME fiber into the GC. Simultaneously record the signal from the FID and the amplified signal from the EAD electrodes. A peak in the EAD trace that corresponds in time with a peak on the FID chromatogram indicates a biologically active compound.[6][16]

-

A.2 Protocol for Field Trapping Bioassay

-

Lure Preparation:

-

Synthesize or obtain high-purity (>95%) (2E,4Z)-heptadien-1-ol.

-

Prepare lures by loading controlled-release dispensers, such as rubber septa, with precise amounts of the compound (e.g., 1 mg dissolved in 100 µL of hexane).[17]

-

Prepare control lures containing only the solvent. Allow the solvent to evaporate completely from all lures before field deployment.

-

-

Experimental Design:

-

Select a field site with an active population of D. elongata and sufficient Tamarix cover.

-

Use a standard trap type, such as a non-sticky panel trap or a funnel trap.[17][18]

-

Establish a grid of traps, with a minimum distance of 50 meters between each trap to prevent interference.[19]

-

Employ a randomized complete block design with at least 4-5 replicates (blocks) of each treatment.

-

Treatments should include: (1) Pheromone Lure, and (2) Solvent Control Lure.

-

-

Deployment and Data Collection:

-

Hang traps within the Tamarix canopy at a height of approximately 1.5 meters.

-

Deploy traps for a set period (e.g., 48-72 hours).

-

After the trapping period, collect the traps and count the number of male and female D. elongata captured in each.

-

Analyze the data using appropriate statistical methods (e.g., ANOVA) to compare the mean trap catches between treatments.[18]

-

References

-

Tamarisk Biocontrol in California | rivrlab.msi.ucsb.edu. (2009, May 11). Available from: [Link]

-

Gaffke, A. M., et al. (2018). Semiochemicals to enhance herbivory by Diorhabda carinulata aggregations in saltcedar (Tamarix spp.) infestations. Pest Management Science, 74(11), 2583-2590. Available from: [Link]

-

Bean, D. W., et al. (2021). Using Chemical Ecology to Enhance Weed Biological Control. Insects, 12(8), 695. Available from: [Link]

-

Cossé, A. A., et al. (2005). The aggregation pheromone of Diorhabda elongata, a biological control agent of saltcedar (Tamarix spp.): identification of two behaviorally active components. Journal of Chemical Ecology, 31(3), 657-670. Available from: [Link]

-

Robbins, P. S., et al. (2024). Fatty Acid Origin of Insect Pheromones. Methods in Enzymology, 703, 1-23. Available from: [Link]

-

Fatty Acid Origin of Insect Pheromones. (2024, June 15). PubMed. Available from: [Link]

-

Arn, H., Städler, E., & Rauscher, S. (1975). The electroantennographic detector—a sensitive tool in the gas chromatographic analysis of insect pheromones. Zeitschrift für Naturforschung C, 30(11-12), 722-725. Available from: [Link]

-

chromatographic-electroantennographic detection gc-ead: Topics by Science.gov. (n.d.). Available from: [Link]

-

Xia, Y., et al. (2021). Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts. Frontiers in Microbiology, 12, 759975. Available from: [Link]

-

The Electroantennographic Detector — a Selective and Sensitive Tool in the Gas Chromatographic Analysis of Insect Pheromones. (2014). FAO AGRIS. Available from: [Link]

-

Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts. (2021, November 10). Frontiers. Available from: [Link]

-

Diorhabda elongata - Wikipedia. (n.d.). Available from: [Link]

-

Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts. (2021, November 11). ResearchGate. Available from: [Link]

-

GC-EAD: Unraveling Insect Communication Through Electroantennography and Gas Chromatography. (2026, February 20). Oreate AI Blog. Available from: [Link]

-

Hudgeons, J. L., et al. (2007). Establishment and Biological Success of Diorhabda elongata on Invasive Tamarix in Texas. Biological Control, 43(2), 213-221. Available from: [Link]

-

Ge, X., et al. (2023). Components and composition of active volatiles attract on Diorhabda tarsalis (Coleoptera: Chrysomelidae) from Glycyrrhiza uralensis (Rosales: Leguminoseae). Frontiers in Plant Science, 13, 1059529. Available from: [Link]

-

Gaffke, A. M., et al. (2022). Wind dispersal of Diorhabda spp., a biological control agent of Tamarix spp., across open desert environments in the American Southwest. Biocontrol Science and Technology, 32(5), 499-514. Available from: [Link]

-

Saltcedar Biological Control - WeedCUT. (n.d.). Available from: [Link]

-

Techniques for Behavioral Bioassays. (n.d.). ResearchGate. Available from: [Link]

-

Zhang, A., et al. (2012). Identification and Field Bioassay of the Sex Pheromone of Trichophysetis cretacea (Lepidoptera: Crambidae). Journal of Economic Entomology, 105(5), 1738-1744. Available from: [Link]

-

PP1/264(2) - Principles of efficacy evaluation for mating disruption pheromones. (2019). EPPO Bulletin, 49(3), 479-483. Available from: [Link]

-

Key Elements of Photo Attraction Bioassay for Insect Studies or Monitoring Programs. (2018, July 26). PMC. Available from: [Link]

-

Navarro-Llopis, V., et al. (2008). Evaluation of Traps and Lures for Mass Trapping of Mediterranean Fruit Fly in Citrus Groves. Journal of Economic Entomology, 101(1), 89-94. Available from: [Link]

-

Ho, C. T., & Mazlan, S. (2007). Pheromone Trapping in Controlling Key Insect Pests: Progress and Prospects. Journal of Oil Palm Research, 19, 442-451. Available from: [Link]

-

Synthesis of Methyl (2E,4Z)-2,4-Decadienoate, the Pheromone Synergist of the Bark Beetle Pityogenes chalcographus. (2003, August). ResearchGate. Available from: [Link]

-

Shamim, G., et al. (2014). Biochemistry and biosynthesis of insect pigments. European Journal of Entomology, 111(2), 149-164. Available from: [Link]

-

The proposed pathway for 2(E),4(E)-decadienal and 2(E),4(Z)-decadienal formation in the brown alga, S. angustata from arachidonic acid. (n.d.). ResearchGate. Available from: [Link]

-

Biosynthesis of Pteridines in Insects: A Review. (2024, May 19). PMC. Available from: [Link]

-

Two Chitin Biosynthesis Pathway Genes in Bactrocera dorsalis (Diptera: Tephritidae): Molecular Characteristics. (2015). Sartec. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Semiochemicals to enhance herbivory by Diorhabda carinulata aggregations in saltcedar (Tamarix spp.) infestations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. The aggregation pheromone of Diorhabda elongata, a biological control agent of saltcedar (Tamarix spp.): identification of two behaviorally active components - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Diorhabda elongata - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. chromatographic-electroantennographic detection gc-ead: Topics by Science.gov [science.gov]

- 8. GC-EAD: Unraveling Insect Communication Through Electroantennography and Gas Chromatography - Oreate AI Blog [oreateai.com]

- 9. researchgate.net [researchgate.net]

- 10. Fatty Acid Origin of Insect Pheromones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. Saltcedar / Weed Control User Tool (WeedCUT) / Methods for Managing Weeds in Wildlands [weedcut.ipm.ucanr.edu]

- 15. researchgate.net [researchgate.net]

- 16. The Electroantennographic Detector — a Selective and Sensitive Tool in the Gas Chromatographic Analysis of Insect Pheromones [agris.fao.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. probodelt.com [probodelt.com]

- 19. tandfonline.com [tandfonline.com]

Methodological & Application

Application Note: Stereoselective Reduction of Ethyl (2E,4Z)-2,4-heptadienoate

Abstract & Application Scope

This technical guide details the protocol for the stereoselective reduction of ethyl (2E,4Z)-2,4-heptadienoate to (2E,4Z)-2,4-heptadien-1-ol using Lithium Aluminum Hydride (LiAlH

This specific transformation is critical in the synthesis of semiochemicals, specifically the male-produced aggregation pheromone of the Saltcedar leaf beetle (Diorhabda elongata). The primary challenge in this reduction is preserving the thermodynamically sensitive (Z)-alkene geometry within the conjugated diene system. Standard reduction conditions can lead to isomerization to the more stable (2E,4E) isomer or 1,4-reduction byproducts.

This protocol utilizes a controlled Normal Addition strategy at 0°C under an inert atmosphere to maximize 1,2-hydride delivery while suppressing conjugate addition and thermal isomerization.

Chemical Background & Mechanism[1][2][3][4][5][6][7][8][9]

Reaction Scheme

The reduction transforms the

Mechanistic Insight: Selectivity Control

Lithium Aluminum Hydride is a "hard" nucleophile. In conjugated systems, the "hard" hydride ion (

However, stereochemical integrity is not guaranteed by the reagent alone.[2]

-

Risk of Isomerization: The (4Z) double bond is susceptible to acid-catalyzed or radical-induced isomerization to the (4E) configuration.

-

Risk of Over-reduction: While LAH is generally selective for carbonyls over alkenes, conjugated dienes can be susceptible to reduction if the reaction temperature is elevated or if "inverse addition" (adding LAH to the ester) creates transient local excesses of the substrate, potentially favoring side reactions.

Experimental Strategy: We employ Normal Addition (Ester added to excess LAH). This ensures that as the ester enters the reaction mixture, it immediately encounters a high concentration of hydride, driving the rapid, irreversible reduction of the carbonyl to the alkoxide, which protects the conjugation system from nucleophilic attack by preventing the formation of Michael-acceptor intermediates.

Experimental Protocol

Materials & Equipment

-

Reagents:

-

Equipment:

-

3-neck Round Bottom Flask (RBF), flame-dried.

-

Pressure-equalizing addition funnel.

-

Argon or Nitrogen gas line with bubbler.

-

Ice/Water bath.[4]

-

Stoichiometry Table

| Component | Role | Equiv. | Scale (Example) |

| Ethyl (2E,4Z)-2,4-heptadienoate | Substrate | 1.0 | 3.08 g (20 mmol) |

| LiAlH | Reducing Agent | 1.25 | 0.95 g (25 mmol) |

| Diethyl Ether | Solvent | N/A | 100 mL (Total) |

Step-by-Step Procedure

Phase 1: Setup and Reagent Preparation

-

Inert Environment: Assemble the glassware (3-neck flask, addition funnel, condenser) while hot and flush with Argon for 15 minutes to ensure an anhydrous atmosphere.

-

LAH Suspension: Charge the flask with LiAlH

(25 mmol). Gently add 85 mL of anhydrous diethyl ether.-

Note: Add ether slowly to avoid vigorous boiling if the flask is still warm.

-

-

Cooling: Place the flask in an ice/water bath and cool to 0°C. Stir for 10 minutes to equilibrate.

Phase 2: Controlled Addition

-

Substrate Solution: Dissolve the ethyl (2E,4Z)-2,4-heptadienoate (20 mmol) in 15 mL of anhydrous diethyl ether.

-

Addition: Transfer the ester solution to the addition funnel. Add dropwise to the stirred LAH suspension over 20–30 minutes.

-

Critical Control Point: Maintain temperature at 0°C. The reaction is exothermic; rapid addition can cause local heating and isomerization.

-

-

Reaction: Once addition is complete, continue stirring at 0°C for 60 minutes.

-

Monitoring: Check reaction progress via TLC (Hexane/EtOAc 4:1). The ester spot (

) should disappear, and the alcohol spot (

-

Phase 3: Quench and Workup (Petroski Method)

Standard Fieser workup is acceptable, but the method below is optimized for this specific pheromone precursor to minimize acid exposure.

-

Quench: While maintaining the flask at 0°C, very slowly add ice-cold water dropwise.

-

Caution: Hydrogen gas will evolve vigorously. Add water until the gray LAH suspension turns into a white, granular precipitate (Lithium/Aluminum salts).

-

-

Drying: Add anhydrous Na

SO -

Filtration: Filter the mixture through a fritted glass funnel or a pad of Celite. Wash the filter cake with 50 mL of ether.[3]

-

Concentration: Concentrate the filtrate under reduced pressure (rotary evaporator) at low temperature (<30°C bath) to yield the crude oil.

Workflow Visualization

Figure 1: Operational workflow for the stereoselective reduction of ethyl (2E,4Z)-2,4-heptadienoate.

Results & Analysis

Expected Yield and Purity

-

Typical Yield: 85–95% crude yield.

-

Appearance: Pale yellow oil.[3]

-

Purity: The crude product is often sufficiently pure for subsequent oxidation (e.g., to the aldehyde) or acetylation. If purification is required, flash chromatography on silica gel is recommended, but be aware that silica is slightly acidic and can induce isomerization upon prolonged contact.

Analytical Validation (NMR)

To confirm the retention of the (2E,4Z) geometry, analyze the coupling constants (

-

H-2 (Vinyl,

to alcohol): ~5.7 ppm (dt). -

H-4 (Vinyl, internal): ~6.0 ppm (t).

Hz indicates Z-geometry . -

Note: If

is observed >15 Hz, isomerization to the (2E,4E) isomer has occurred.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete extraction from Al salts. | Thoroughly wash the filter cake with ether.[1] If emulsion forms, use Rochelle's salt workup instead of water/Na |

| Isomerization (E,E formed) | Reaction temp too high or acidic workup. | Ensure addition is strictly at 0°C. Avoid HCl/H |

| Over-reduction (Saturated alcohol) | Reaction time too long or temp too high. | Quench immediately after TLC shows consumption of starting material. |

Safety Considerations

-

LiAlH

: Pyrophoric solid. Reacts violently with water and protic solvents releasing flammable hydrogen gas. Handle only in a fume hood. Keep a Class D fire extinguisher nearby. -

Diethyl Ether: Extremely flammable and can form explosive peroxides. Ensure solvent is peroxide-free before distillation or use.

References

-

Petroski, R. J. (2003).[1][5] Straightforward Preparation of (2E,4Z)-2,4-Heptadien-1-ol and (2E,4Z)-2,4-Heptadienal.[1][6][5][3][7] Synthetic Communications, 33(23), 4099–4108.

-

BenchChem Technical Support. (2025). Synthetic Routes to Obtaining Pure (2E,4Z)-2,4-Heptadiene: Application Notes and Protocols. BenchChem Application Notes.

-

Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.[1][8][9][10][2][11][4]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. m.youtube.com [m.youtube.com]

- 3. tandfonline.com [tandfonline.com]

- 4. ch.ic.ac.uk [ch.ic.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. adichemistry.com [adichemistry.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II [courses.lumenlearning.com]

- 11. davuniversity.org [davuniversity.org]

Preparation of Saltcedar Beetle Pheromone Lures: An Application Guide for Researchers

Abstract

The saltcedar leaf beetle (Diorhabda spp.) is a critical biological control agent for the invasive saltcedar (Tamarix spp.) in North America.[1][2] Male beetles produce an aggregation pheromone that attracts both males and females, playing a vital role in their establishment and feeding efficacy.[3][4] This document provides a comprehensive guide for the preparation and evaluation of synthetic pheromone lures for Diorhabda, intended to support research in chemical ecology and enhance the strategic deployment of these biocontrol agents. We will detail the identification of the pheromone components, a modified synthesis protocol, methods for lure formulation and quality control, and a framework for field evaluation.

Introduction: The Role of Pheromones in Saltcedar Biocontrol

Saltcedar (Tamarix spp.) is an aggressive invasive plant that has infested vast expanses of riparian ecosystems in the western United States, displacing native vegetation, altering hydrology, and degrading wildlife habitat.[5][6] In response, a classical biological control program was initiated, leading to the introduction of several species of the saltcedar leaf beetle (Diorhabda).[1][5] These beetles can cause widespread defoliation, and repeated feeding pressure can lead to significant reductions in saltcedar density and canopy.[2][7]

A key factor in the success of Diorhabda as a biocontrol agent is its chemical communication system. Male beetles, while feeding, produce and release an aggregation pheromone that attracts conspecific males and females, leading to mass feeding events.[3][8] This aggregation behavior is crucial for overwhelming the defenses of the host plant and maximizing defoliation.[7][9]

Harnessing this pheromone offers a powerful tool for biocontrol practitioners. Synthetic lures can be used to:

-

Monitor populations: Track the dispersal and density of beetle populations from release sites.[10][11]

-

Enhance establishment: Attract newly released beetles to a specific area, increasing the probability of successful establishment.[4]

-

Direct feeding activity: Concentrate beetle populations on high-priority saltcedar infestations to accelerate control efforts.[7][9]

This guide provides the necessary protocols to synthesize, formulate, and validate pheromone lures for the saltcedar beetle, specifically focusing on the most behaviorally active components.

Pheromone Identification and Key Components

The aggregation pheromone of Diorhabda elongata was identified through gas chromatographic (GC) analysis of volatiles collected from feeding male beetles.[3] Subsequent analysis using GC-electroantennographic detection (GC-EAD) and GC-mass spectrometry (GC-MS) identified two primary active components.[3][7]

| Component ID | Chemical Name | Chemical Formula | Behavioral Activity |

| 1 | (2E,4Z)-2,4-Heptadienal | C₇H₈O | Moderately attractive alone |

| 2 | (2E,4Z)-2,4-Heptadien-1-ol | C₇H₁₀O | Highly attractive alone; as attractive as the blend |

Table 1: Primary components of the Diorhabda aggregation pheromone.[3]

Field trials have demonstrated that while the aldehyde (Component 1) shows some attraction, the alcohol (Component 2) is the primary attractant and is as effective as a 1:1 blend of both compounds.[3][9] Therefore, for most applications, synthesizing and formulating lures with only (2E,4Z)-2,4-Heptadien-1-ol is a cost-effective and efficacious strategy.[4][9] The synthesis and protocols in this guide will focus on this key alcohol component.

Synthesis of (2E,4Z)-2,4-Heptadien-1-ol

The synthesis of the primary pheromone component can be achieved through various organic chemistry routes. The following protocol is a modified approach based on published methods, designed for scalability and the use of commercially available starting materials.[10][12]

Synthetic Pathway Overview

The synthesis involves a multi-step process, which can be conceptually broken down as illustrated in the workflow diagram below. This provides a high-level overview before delving into the detailed experimental protocol.

Caption: High-level workflow for the synthesis of the saltcedar beetle pheromone.

Detailed Synthesis Protocol

Disclaimer: This protocol involves hazardous chemicals and should only be performed by trained personnel in a properly equipped chemical laboratory with a fume hood and appropriate personal protective equipment (PPE).

Materials and Reagents:

-

Pent-2-yn-1-ol

-

Manganese dioxide (MnO₂)

-

Dichloromethane (DCM), anhydrous

-

Triphenylphosphine (PPh₃)

-

Ethyl bromoacetate

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Tetrahydrofuran (THF), anhydrous

-

Diisobutylaluminium hydride (DIBAL-H), 1.0 M solution in hexanes

-

Hexanes, anhydrous

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Standard laboratory glassware and equipment

Procedure:

-

Step 1: Oxidation to Pent-2-ynal

-

To a stirred solution of pent-2-yn-1-ol (1.0 eq) in anhydrous DCM (approx. 10 mL per gram of alcohol), add activated MnO₂ (5.0 eq) portion-wise at room temperature.

-

Stir the reaction mixture vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the mixture through a pad of Celite®, washing the filter cake thoroughly with DCM.

-

Concentrate the filtrate under reduced pressure to yield crude pent-2-ynal, which can be used in the next step without further purification.

-

-

Step 2: Wittig Reaction to form Ethyl (2E,4Z)-2,4-Heptadienoate

-

Prepare the Wittig Ylide: In a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen or argon), suspend triphenylphosphine (1.1 eq) in anhydrous THF. Cool the mixture to 0 °C.

-

Add ethyl bromoacetate (1.1 eq) dropwise. Allow the mixture to warm to room temperature and stir overnight to form the phosphonium salt.

-

To prepare the ylide, cool the phosphonium salt suspension to 0 °C and add NaH (1.1 eq) portion-wise. Stir at room temperature for 1 hour until the red-orange color of the ylide persists.

-

Perform the Wittig Reaction: Cool the ylide solution to -78 °C. Add a solution of the crude pent-2-ynal (1.0 eq) from Step 1 in anhydrous THF dropwise.

-

Allow the reaction to stir at -78 °C for 2 hours, then warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by carefully adding saturated aqueous NH₄Cl. Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to isolate the ethyl ester.

-

-

Step 3: Reduction to (2E,4Z)-2,4-Heptadien-1-ol

-

In a flame-dried flask under an inert atmosphere, dissolve the purified ethyl ester (1.0 eq) from Step 2 in anhydrous hexanes.

-

Cool the solution to -78 °C. Add DIBAL-H (2.2 eq, 1.0 M solution in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C.

-

Stir the reaction at -78 °C for 3 hours. Monitor by TLC.

-

Quench the reaction by the slow, dropwise addition of methanol, followed by saturated aqueous NH₄Cl.

-

Allow the mixture to warm to room temperature and stir until two clear layers form.

-

Separate the layers and extract the aqueous phase with diethyl ether (3x).

-

Combine the organic layers, wash with NaHCO₃ and brine, dry over MgSO₄, filter, and concentrate carefully under reduced pressure to yield the final product, (2E,4Z)-2,4-Heptadien-1-ol.

-

Lure Formulation and Preparation

The effectiveness of a pheromone lure depends on its ability to release the active compound at a consistent, biologically relevant rate over a prolonged period.[13] Several dispenser types are available, with rubber septa and specialized polymer matrices being common choices.[13][14]

Formulation with Rubber Septa

Rubber septa are a cost-effective and widely used dispenser type.[14][15]

Protocol 4.1: Preparation of Rubber Septa Dispensers

Materials:

-

Red rubber septa (pre-cleaned or extracted)

-

Synthetic (2E,4Z)-2,4-Heptadien-1-ol

-

High-purity hexane

-

Micropipette

-

Glass vials

-

Aluminum foil

Procedure:

-

Extraction (if necessary): To remove impurities, submerge new rubber septa in boiling ethanol for 10 minutes (repeat 3x), followed by submersion in methylene chloride overnight (repeat 3x with fresh solvent). Air dry completely in a fume hood.[14]

-

Loading: Place an individual, clean septum in a glass vial. Using a micropipette, apply the desired amount of pheromone (e.g., 1-2 mg), dissolved in a minimal volume of hexane (e.g., 50-100 µL), directly onto the septum.[14]

-

Solvent Evaporation: Allow the hexane to evaporate completely in a fume hood for at least 15 minutes.[14]

-

Storage: Wrap each loaded septum individually in aluminum foil to prevent degradation from light and store at -30°C until field deployment.[14]

Formulation with SPLAT® Matrix

Specialized Pheromone & Lure Application Technology (SPLAT®) is a wax-based, flowable matrix that provides a controlled, long-lasting release of semiochemicals.[4][12] This formulation has been successfully used in field experiments with Diorhabda pheromones.[4][9]

Protocol 4.2: Preparation of SPLAT® Lures

Materials:

-

SPLAT® matrix (blank formulation)

-

Synthetic (2E,4Z)-2,4-Heptadien-1-ol

-

Glass beaker or vial

-

Stirring rod or vortex mixer

-

Syringe for application

Procedure:

-

Calculation: Determine the desired final concentration of pheromone in the SPLAT® matrix. A concentration of approximately 2.0-2.5% active ingredient has been shown to be effective.[4][12]

-

Mixing: In a glass container, weigh the required amount of blank SPLAT® matrix. Add the corresponding amount of synthetic pheromone.

-

Homogenization: Thoroughly mix the pheromone into the matrix using a stirring rod or by vortexing until the mixture is uniform.

-

Loading: Draw the formulated SPLAT® into a syringe for field application. Lures can be applied as "dollops" of a specific size (e.g., 1-4 grams) onto a substrate like a cattle ear tag or directly onto the host plant.[4][12]

Quality Control and Analysis

Ensuring the purity and correct isomeric ratio of the synthetic pheromone is critical for its biological activity.[13][16] Gas Chromatography-Mass Spectrometry (GC-MS) is the standard analytical method for this purpose.[17][18]

Caption: General workflow for GC-MS analysis of synthetic pheromones.[17]

Protocol 5.1: GC-MS Analysis

Objective: To verify the identity and determine the purity of the synthesized (2E,4Z)-2,4-Heptadien-1-ol.

Instrumentation and Parameters:

-

GC-MS System: A standard gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar or mid-polarity column (e.g., DB-5ms, HP-5ms) is typically suitable.

-

Injector: Split/splitless injector, operated in split mode.

-

Oven Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp at 10-15°C/min to a final temperature of 250-280°C. (Note: This must be optimized for the specific instrument and column).

-

MS Parameters: Electron ionization (EI) at 70 eV. Scan range from m/z 40 to 300.

Procedure:

-

Sample Preparation: Dilute a small amount of the synthesized product in a suitable solvent (e.g., hexane or DCM) to a concentration of approximately 10-100 ng/µL.

-

Injection: Inject 1 µL of the prepared sample into the GC-MS.

-

Data Acquisition: Run the instrument using the defined method.

-

Data Analysis:

-

Identification: Compare the mass spectrum of the major peak in the chromatogram with a reference library (e.g., NIST) to confirm the identity of (2E,4Z)-2,4-Heptadien-1-ol. The retention time should also be compared to a synthetic standard if available.

-

Purity: Calculate the purity by integrating the peak area of the target compound and dividing it by the total area of all peaks in the chromatogram (Area % method).

-

Field Trapping and Lure Evaluation

The ultimate validation of a pheromone lure is its performance in the field. A standardized trapping protocol is essential for comparing the efficacy of different lure formulations or dosages.[14][19]

Protocol 6.1: Field Evaluation of Lures

Materials:

-

Insect traps (e.g., Delta traps or sticky panel traps)[20]

-

Prepared pheromone lures

-

Control lures (dispenser with solvent only or blank SPLAT®)

-

GPS device

-

Flagging tape and markers

Procedure:

-

Site Selection: Choose a field site with a known population of Diorhabda beetles and an abundance of saltcedar.

-

Experimental Design: Use a randomized complete block design to minimize the effects of environmental variability. Each block should contain one of each treatment (e.g., Lure A, Lure B, Control).

-

Trap Deployment:

-

Assemble traps according to the manufacturer's instructions, placing a sticky liner in the base.

-

Place one lure dispenser inside each trap, secured in the center.

-

Deploy traps by attaching them to saltcedar branches at a consistent height (e.g., 1.5 meters).

-

Ensure a sufficient distance between traps (at least 20-30 meters) to prevent interference.[14]

-

Mark the location of each trap with flagging tape and record its GPS coordinates.

-

-

Data Collection:

-

Check traps at regular intervals (e.g., weekly).

-

Count the number of male and female Diorhabda beetles captured in each trap.

-

Replace sticky liners and lures as needed based on their expected field life.

-

-

Data Analysis:

-

Analyze the trap capture data using appropriate statistical methods (e.g., ANOVA followed by a means separation test like Tukey's HSD) to determine if there are significant differences in attractiveness between the lure treatments and the control.

-

Conclusion

The aggregation pheromone of the saltcedar beetle is a powerful tool for enhancing the efficacy and management of this important biocontrol agent. By following the detailed protocols outlined in this guide, researchers can reliably synthesize the key pheromone component, (2E,4Z)-2,4-Heptadien-1-ol, formulate it into effective lures, and validate its performance through rigorous quality control and field trials. This will facilitate further research into the chemical ecology of Diorhabda and support the development of advanced, targeted strategies for the management of invasive saltcedar.

References

-